molecular formula C15H17BrO4 B3831956 8'-bromo-6',7'-dimethoxy-1'H-spiro[cyclopentane-1,4'-isochromen]-3'-one

8'-bromo-6',7'-dimethoxy-1'H-spiro[cyclopentane-1,4'-isochromen]-3'-one

Cat. No. B3831956
M. Wt: 341.20 g/mol
InChI Key: RYDCHGFJVLKMLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound '8'-bromo-6',7'-dimethoxy-1'H-spiro[cyclopentane-1,4'-isochromen]-3'-one', also known as BR-DIM, is a novel synthetic derivative of the natural compound curcumin. It has gained attention in recent years due to its potential therapeutic properties and its ability to selectively target cancer cells.

Mechanism of Action

8'-bromo-6',7'-dimethoxy-1'H-spiro[cyclopentane-1,4'-isochromen]-3'-one exerts its anti-cancer effects through multiple mechanisms. It has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer development. It also inhibits STAT3, a transcription factor that promotes cancer cell survival and proliferation. 8'-bromo-6',7'-dimethoxy-1'H-spiro[cyclopentane-1,4'-isochromen]-3'-one has also been shown to induce autophagy, a process by which cells recycle damaged or unwanted components.
Biochemical and Physiological Effects:
8'-bromo-6',7'-dimethoxy-1'H-spiro[cyclopentane-1,4'-isochromen]-3'-one has been shown to modulate various signaling pathways involved in cancer development and progression. It has been shown to inhibit the expression of genes involved in cell survival, proliferation, and angiogenesis. 8'-bromo-6',7'-dimethoxy-1'H-spiro[cyclopentane-1,4'-isochromen]-3'-one has also been shown to modulate the activity of enzymes involved in oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

8'-bromo-6',7'-dimethoxy-1'H-spiro[cyclopentane-1,4'-isochromen]-3'-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It exhibits selective cytotoxicity towards cancer cells, making it a promising anti-cancer agent. However, 8'-bromo-6',7'-dimethoxy-1'H-spiro[cyclopentane-1,4'-isochromen]-3'-one has some limitations as well. It has low solubility in water, which can make it difficult to use in certain experiments. It also has limited bioavailability, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for research on 8'-bromo-6',7'-dimethoxy-1'H-spiro[cyclopentane-1,4'-isochromen]-3'-one. One area of interest is its potential as a combination therapy with other anti-cancer agents. It has been shown to enhance the effectiveness of other drugs in preclinical studies. Another area of interest is its potential in the treatment of other diseases, such as inflammatory disorders and neurodegenerative diseases. Finally, further studies are needed to elucidate the mechanisms of action of 8'-bromo-6',7'-dimethoxy-1'H-spiro[cyclopentane-1,4'-isochromen]-3'-one and to optimize its pharmacokinetics for clinical use.

Scientific Research Applications

8'-bromo-6',7'-dimethoxy-1'H-spiro[cyclopentane-1,4'-isochromen]-3'-one has been extensively studied for its potential as an anti-cancer agent. Research has shown that it exhibits selective cytotoxicity towards cancer cells while sparing normal cells. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and reduce angiogenesis (formation of new blood vessels).

properties

IUPAC Name

8-bromo-6,7-dimethoxyspiro[1H-isochromene-4,1'-cyclopentane]-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrO4/c1-18-11-7-10-9(12(16)13(11)19-2)8-20-14(17)15(10)5-3-4-6-15/h7H,3-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYDCHGFJVLKMLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2COC(=O)C3(C2=C1)CCCC3)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8'-bromo-6',7'-dimethoxy-1'H-spiro[cyclopentane-1,4'-isochromen]-3'-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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8'-bromo-6',7'-dimethoxy-1'H-spiro[cyclopentane-1,4'-isochromen]-3'-one
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